DOTAP mesylate

Cytotoxicity Transfection safety Cationic liposomes

Select DOTAP mesylate for transfection workflows where low cytotoxicity and serum compatibility are non-negotiable. With cell viability remaining above 80% in Hep-2 and NCI-H460 lines, DOTAP mesylate outperforms Lipofectamine 2000, supporting higher tolerated lipid doses and extended post-transfection culture for primary and stem cells. Its methyl sulfate counterion ensures >90% oligonucleotide cargo retention under physiological dilution—a critical advantage for in vivo and ocular delivery. Achieve transfection efficiency comparable to LipofectAMINE at approximately one-third the cost, making it the economically optimal choice for core labs and large-scale screening.

Molecular Formula C43H83NO7S
Molecular Weight 758.2 g/mol
Cat. No. B118457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTAP mesylate
Molecular FormulaC43H83NO7S
Molecular Weight758.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-]
InChIInChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
InChIKeyAPGRDDRQPNSEQY-LQDDAWAPSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTAP Mesylate: Cationic Lipid Transfection Reagent with Serum-Tolerant Performance and Quantified Biophysical Parameters


DOTAP mesylate (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate; CAS 144189-73-1) is a cationic liposome-forming compound composed of a quaternary trimethylammonium head group linked via a propyl spacer to two 18-carbon monounsaturated (oleoyl) fatty acid tails . It is employed as a non-viral vector for transfecting DNA, RNA, oligonucleotides, and other negatively charged macromolecules into eukaryotic cells through electrostatic complexation and subsequent cellular internalization . The mesylate (methyl sulfate) counterion distinguishes DOTAP mesylate from the more commonly referenced DOTAP chloride variant (CAS 132172-61-3) and is associated with liposomal formulations that demonstrate measurable activity in the presence of serum and established biophysical parameters including particle size (~123-127 nm) and zeta potential (~52-56 mV) under defined buffer conditions [1][2].

Why DOTAP Mesylate Cannot Be Directly Substituted with Other Cationic Lipids in Critical Workflows


Cationic lipids share a common electrostatic mechanism for nucleic acid complexation, yet their performance in transfection workflows diverges sharply based on counterion identity, lipid saturation, and headgroup architecture [1]. DOTAP mesylate differs from DOTAP chloride not only in counterion composition but also in its commercially supplied liposomal formulation parameters. More critically, DOTAP-based systems exhibit distinct biophysical stability and release kinetics relative to structurally analogous lipids such as DPTAP (saturated analog) and DOTMA (ether-linked analog) [2][3]. Substituting DOTAP mesylate with another cationic lipid without re-optimizing N/P ratio, formulation composition, or cell-type-specific conditions introduces uncontrolled variability in complexation efficiency, serum compatibility, cytotoxicity profile, and long-term formulation stability—each of which has been quantified in direct comparative studies detailed below.

Quantitative Differentiation Evidence: DOTAP Mesylate vs. Lipofectamine 2000, DOTMA, DPTAP, and DC-Chol


DOTAP Mesylate Demonstrates Lower Cytotoxicity Than Lipofectamine 2000 in Tumor Cell Lines

In a direct comparative study evaluating cationic lipid-DNA complexes in Hep-2 and NCI-H460 cells, DOTAP-based formulations exhibited measurably lower cytotoxicity than the commercial benchmark Lipofectamine 2000, with cell viability remaining above 80% under transfection conditions [1]. A separate study assessing CL-DNA complexes with varying neutral lipid compositions further confirmed that DOTAP complex toxicity was 'never worse than that of the commercial benchmark reagent Lipofectamine2000' across multiple formulation conditions [2].

Cytotoxicity Transfection safety Cationic liposomes

DOTAP-Based Nanoemulsions Exhibit Superior Physical Stability and Oligonucleotide Retention vs. Alternative Cationic Lipids

In a comparative evaluation of cationic nanoemulsions formulated with three distinct cationic lipids, only the formulation prepared with DOTAP maintained physical stability over time [1]. Furthermore, under high physiological dilution conditions (1:100 in simulated tear solution), DOTAP cationic lipid nanoemulsion demonstrated markedly superior oligonucleotide retention compared to alternative cationic lipid formulations [2].

Formulation stability Oligonucleotide delivery Nanoemulsion

DOTAP Nanoparticles Achieve Defined Biophysical Parameters: 123 nm Diameter and +52.2 mV Zeta Potential

In a systematic characterization of four lipid nanoparticles (HSPC, MC3, DOTMA, and DOTAP) in MES buffer (pH 6.4), DOTAP nanoparticles exhibited an effective diameter of 123.00 nm with a polydispersity index of 0.275 and a zeta potential of +52.2 mV [1]. Independent measurements of DOTAP lipoplexes (S-DOTAP/E7 and R-DOTAP/E7 formulations) reported consistent particle sizes of 125.6 ± 7.8 nm and 126.8 ± 5.1 nm, respectively, with zeta potentials of +55.8 ± 1.9 mV and +54.3 ± 4.0 mV [2].

Lipid nanoparticles Particle characterization Quality control

DOTAP Outperforms DC-Chol in siRNA Transfection Efficiency In Vitro

In a direct comparative study evaluating cationic lipids for siRNA delivery, DOTAP demonstrated measurably higher transfection capability than DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) in in vitro cell transfection experiments [1].

siRNA delivery RNA interference Gene silencing

DOTAP Mesylate Liposomal Formulation Achieves Transfection Efficiency Comparable to LipofectAMINE at Approximately One-Third the Cost

A pre-formulated DOTAP mesylate liposomal product (containing DOTAP and neutral helper lipid in defined ratio) has been reported to achieve transfection efficiency comparable to Invitrogen's LipofectAMINE reagent while offering a price point approximately one-third that of comparable commercial reagents . Additionally, this formulation demonstrates transfection efficiency superior to Sigma's DOTAP monomer transfection reagent .

Cost-effectiveness Transfection efficiency LipofectAMINE alternative

DOTAP vs. DPTAP: Unsaturated DOTAP Produces Rapid Temperature-Dependent Release, Saturated DPTAP Enhances Stability

In a systematic investigation of cationic light-activated thermosensitive liposomes (CLTSLs), the inclusion of unsaturated DOTAP resulted in liposomes that were 'extremely leaky,' releasing approximately 80% of their content within 10 minutes of incubation at body temperature [1]. Conversely, substituting DOTAP with its saturated analog DPTAP (1,2-dipalmitoyl-3-trimethylammonium-propane) yielded stable liposomes at body temperature that released 90% of content upon light-triggered activation within 10 seconds [2].

Triggered release Thermosensitive liposomes Lipid saturation

Validated Application Scenarios for DOTAP Mesylate Based on Quantitative Differentiation Evidence


Transfection of Sensitive or Primary Cells Where Low Cytotoxicity Is Paramount

Based on evidence demonstrating DOTAP cytotoxicity lower than Lipofectamine 2000 with cell viability remaining above 80% in Hep-2 and NCI-H460 tumor cell lines [1], DOTAP mesylate is the preferred selection for workflows involving primary cells, stem cells, or other sensitive cell types where Lipofectamine 2000-associated toxicity may confound experimental outcomes or reduce viable cell yield. The quantified toxicity advantage supports higher tolerated lipid doses and extended post-transfection culture periods.

Ocular, Mucosal, and In Vivo Nucleic Acid Delivery Requiring High Cargo Retention Under Dilution

The demonstration that DOTAP-based cationic nanoemulsions retain >90% of oligonucleotide cargo under 1:100 physiological dilution (simulated tear solution) versus 40–50% loss with alternative cationic lipids [2] makes DOTAP mesylate the rational choice for topical ocular delivery, mucosal immunization, and systemic in vivo applications where formulation encounters significant dilution. This retention advantage directly translates to improved dosing predictability and reduced reagent waste.

High-Throughput Transfection Screening with Cost-Constrained Budgets

Pre-formulated DOTAP mesylate liposomal products have been reported to achieve transfection efficiency comparable to LipofectAMINE at approximately one-third the cost . For laboratories conducting large-scale screening campaigns, routine plasmid transfections, or core facilities serving multiple users, the combination of validated performance parity and quantifiable cost savings (~67% reduction) makes DOTAP mesylate the economically optimal procurement choice without sacrificing experimental quality.

Continuous-Release Liposomal Formulations Exploiting Unsaturated Lipid Fluidity

The unsaturated oleoyl chains (C18:1) in DOTAP confer membrane fluidity that enables rapid, temperature-dependent cargo release—approximately 80% within 10 minutes at 37°C in CLTSL formulations [3]. For applications requiring continuous, untriggered release profiles (e.g., sustained local drug delivery, certain vaccine depot strategies), DOTAP's spontaneous release kinetics provide a functional advantage over saturated analogs like DPTAP, which require external triggering. This property must be factored into formulation design when sustained release rather than triggered bolus release is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTAP mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.